EnvC is classified as a member of the LytM family of proteins, which are characterized by their involvement in cell wall remodeling. This protein is typically sourced from various bacterial species, particularly those within the Escherichia coli group. Its classification highlights its functional importance in bacterial physiology, particularly in the context of cell division and response to environmental stressors .
The synthesis of EnvC can be achieved through several methods, including recombinant DNA technology and cell-free protein synthesis systems. One common approach involves using Escherichia coli as a host for expression due to its well-understood genetics and ease of manipulation. In this method, the gene encoding EnvC is cloned into a suitable expression vector, which is then transformed into E. coli cells for protein production.
For optimal expression, conditions such as temperature, inducer concentration (e.g., IPTG), and culture medium must be carefully controlled. Additionally, eukaryotic cell-free systems like Rabbit Reticulocyte Lysate or Wheat Germ Extract can also be utilized for producing more complex proteins that require post-translational modifications . These systems allow for direct manipulation of the reaction environment, enhancing protein folding and activity.
EnvC has a tripartite structure consisting of three distinct functional domains: a C-terminal LytM domain responsible for amidase activation, a coiled-coil domain that facilitates interactions with other proteins (like FtsX), and an N-terminal domain rich in heptad repeats essential for structural integrity . The crystal structure of EnvC reveals that it forms a stable complex with the FtsX periplasmic domain, indicating its role in cellular processes.
The crystal structure analysis shows that EnvC has a globular shape with significant structural features including anti-parallel β-sheets and helical regions that contribute to its stability and function. The resolution of the crystal structure is reported at 2.1 Å, providing detailed insights into its molecular architecture .
EnvC participates in enzymatic reactions primarily related to peptidoglycan turnover during bacterial cell division. Although it does not cleave peptidoglycan directly, it acts as an activator for other amidases such as AmiA and AmiB, facilitating the hydrolysis of PG .
The interaction between EnvC and FtsX exemplifies its role in mediating signal transduction pathways that lead to cell wall remodeling. Mutational analyses have identified specific residues within EnvC critical for these interactions, underscoring the protein's regulatory functions .
The mechanism by which EnvC operates involves its binding to the FtsX periplasmic domain, which triggers conformational changes necessary for activating downstream amidase enzymes. This interaction is crucial during bacterial division when precise control over peptidoglycan synthesis and degradation is required .
Studies have shown that mutations in specific residues within EnvC can disrupt its interaction with FtsX, leading to defects in cell division and increased susceptibility to environmental stressors. This highlights the importance of EnvC's structural integrity and functional interactions in maintaining bacterial viability .
EnvC is typically expressed as a soluble protein under optimal conditions in Escherichia coli. Its stability can be influenced by factors such as pH, temperature, and ionic strength. The protein tends to aggregate at high concentrations or under unfavorable conditions.
EnvC has significant applications in microbiology research, particularly in studies focused on bacterial cell division mechanisms and antibiotic resistance. Understanding EnvC's function can provide insights into potential therapeutic targets for combating bacterial infections by disrupting cell wall synthesis processes.
Moreover, its role in regulating amidase activity makes it a valuable model for studying enzyme regulation mechanisms within prokaryotic systems. Research into EnvC can also contribute to developing novel antibacterial agents aimed at inhibiting bacterial growth through targeted disruption of cell wall integrity .
EnvC is a tripartite periplasmic protein essential for bacterial cell division, featuring three distinct functional domains: an N-terminal antiparallel coiled-coil domain, a central regulatory "restraining arm," and a C-terminal LytM domain. This modular architecture enables EnvC to act as a critical intermediary between the cytoplasmic divisome machinery and periplasmic peptidoglycan (PG) amidases [1] [5].
The N-terminal domain of EnvC adopts a hairpin-like structure formed by two antiparallel α-helices (Helix I: residues 40–123; Helix II: residues 152–214) connected by a short linker. This domain contains 25 conserved heptad repeats, characterized by hydrophobic residues (Leu, Ile, Val) at the first position and Leu/Gln at the fourth/fifth positions (Table 1) [1] [3]. These repeats stabilize the coiled-coil fold and create two distinct FtsX-binding sites:
Table 1: Heptad Repeats in EnvC’s Coiled-Coil Domain
Helix | Residue Range | Heptad Count | Conserved Positions | Function |
---|---|---|---|---|
Helix I | 40–123 | 12 | a: L/I/V; d: L; e: Q | Primary FtsX binding |
Helix II | 152–214 | 9 | a: L; d: L; e: Q/E | Secondary FtsX binding |
The C-terminal LytM domain adopts an endopeptidase-like fold but lacks catalytic residues for PG hydrolysis. Instead, it harbors a groove essential for amidase recruitment (e.g., AmiA/B). This groove is occluded by the "restraining arm"—a 50-residue kinked α-helix extending from the central domain (Figure 1A) [1] [8]. Key observations include:
Although EnvC’s LytM domain shares structural homology with zinc-dependent metallopeptidases (e.g., M23 family), it contains a degenerate active site:
The crystal structure of the E. coli EnvC–FtsXper complex (PDB: 6XYZ) resolved at 2.1 Å reveals a 1:2 stoichiometry (one EnvC bound to two FtsX periplasmic domains) within the asymmetric unit (Figure 1B) [1] [8]. Key features include:
Interface | EnvC Residues | FtsX Residues | Interaction Type | ΔG (kcal/mol) |
---|---|---|---|---|
Site 1 | Leu75, Leu79 | Tyr88, Phe92 | Hydrophobic | -12.5 |
Site 2 | Gln182, Arg186 | Asp101, Glu105 | Salt bridges/H-bonding | -9.8 |
ATP binding to FtsE (cytosolic ABC ATPase) triggers concerted conformational shifts transmitted to EnvC via FtsX:
Figure 1: Structural Basis of EnvC Regulation
Listed Compounds: EnvC, FtsX, FtsE, AmiB, ATP, AMP-PNP, ADP.
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